N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide
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Overview
Description
Compounds with a benzo[d]thiazol-2-yl moiety are often used in the synthesis of various biologically active compounds . They have been found to exhibit a wide range of properties and applications, including anti-inflammatory, antibacterial, anticonvulsant, antidiabetic, and antifungal activities .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used as a coupling partner . The resulting intermediate compounds can then be treated with other reagents to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds is often analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution and coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry .Scientific Research Applications
Synthesis and Characterization
A new organic compound closely related to the chemical of interest was synthesized, characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, indicating the compound's potential for diverse scientific applications beyond its initial scope. This synthesis provides a basis for the development of compounds with similar structures for various research applications (Senthilkumar, Umarani, & Satheesh, 2021).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds structurally similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide. For instance, compounds derived from thiazole derivatives exhibited significant antimicrobial activity against various bacterial and fungal strains, indicating the potential for these compounds to be developed into new antimicrobial agents. These findings highlight the importance of such compounds in addressing the need for new antimicrobial therapies (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Anticancer Activity
Research into compounds with similar structures has also explored their potential anticancer activities. Studies on these compounds have shown promising results against various cancer cell lines, suggesting that modifications to the chemical structure could enhance their efficacy as anticancer agents. This opens new avenues for research into cancer treatment, with the chemical structure serving as a foundation for developing novel anticancer drugs (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity and anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
Benzothiazole derivatives are known to inhibit the cox enzymes , which are responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory compounds. By inhibiting these enzymes, the compound can potentially reduce inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing inflammation
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .
Result of Action
The result of the compound’s action is likely a reduction in inflammation due to the inhibition of COX enzymes . This could potentially lead to relief from symptoms in conditions associated with inflammation.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may have anti-inflammatory properties . It has been shown to inhibit COX-1, an enzyme involved in inflammation, with an IC50 value of 11.34 µM
Cellular Effects
It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-17-12-14-18(15-13-17)33(30,31)28-16-6-10-22(28)24(29)26-20-8-3-2-7-19(20)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11-15,22H,6,10,16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJZILWQLMRXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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